2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound features a methoxy group attached to the phenyl ring, which may influence its pharmacological properties.
Scientific Research Applications
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: It serves as a tool to study the interactions of benzodiazepines with their biological targets.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or bioavailability
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes in the body .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in neurotransmission, inflammation, and cell proliferation .
Pharmacokinetics
Similar compounds are typically well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have various effects, including anti-inflammatory, antioxidant, and neuroprotective effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450, influencing their activity. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the STAT3 signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on cellular processes. For example, its interaction with monoamine oxidase can result in the inhibition of this enzyme, affecting neurotransmitter levels and signaling . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and effects on cells. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds, affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. This distribution can affect its activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules, affecting overall cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which then undergoes cyclization to form the benzodiazepine core. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazepine ring can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, dihydro derivatives, and substituted benzodiazepines, each with potentially different pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties .
Uniqueness
What sets 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine apart is the presence of the methoxy group on the phenyl ring. This modification can alter its binding affinity to GABA receptors and potentially result in different therapeutic effects compared to other benzodiazepines .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14/h2-8,11,14,17-18H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDPYWOUGGAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587691 | |
Record name | 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-76-5 | |
Record name | 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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